molecular formula C13H39ClO5Si6 B14290083 1-Chloro-1,1,3,3,5,5,7,7,9,9,11,11,11-tridecamethylhexasiloxane CAS No. 116011-70-2

1-Chloro-1,1,3,3,5,5,7,7,9,9,11,11,11-tridecamethylhexasiloxane

Cat. No.: B14290083
CAS No.: 116011-70-2
M. Wt: 479.41 g/mol
InChI Key: JSPBWOFMSLYJGK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-Chloro-1,1,3,3,5,5,7,7,9,9,11,11,11-tridecamethylhexasiloxane is a chlorinated organosilicon compound. It is part of the siloxane family, which consists of silicon-oxygen bonds with organic side groups. This compound is notable for its unique structure and properties, making it valuable in various scientific and industrial applications.

Preparation Methods

The synthesis of 1-Chloro-1,1,3,3,5,5,7,7,9,9,11,11,11-tridecamethylhexasiloxane typically involves the chlorination of hexamethylcyclotrisiloxane. The reaction is carried out under controlled conditions to ensure the selective substitution of hydrogen atoms with chlorine atoms. Industrial production methods may involve the use of catalysts to enhance the reaction efficiency and yield.

Chemical Reactions Analysis

1-Chloro-1,1,3,3,5,5,7,7,9,9,11,11,11-tridecamethylhexasiloxane undergoes various chemical reactions, including:

    Substitution Reactions: The chlorine atom can be replaced by other functional groups through nucleophilic substitution reactions.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, leading to the formation of different siloxane derivatives.

    Hydrolysis: In the presence of water, the compound can hydrolyze to form silanols and hydrochloric acid.

Common reagents used in these reactions include strong acids, bases, and oxidizing agents. The major products formed depend on the reaction conditions and the reagents used.

Scientific Research Applications

1-Chloro-1,1,3,3,5,5,7,7,9,9,11,11,11-tridecamethylhexasiloxane has several applications in scientific research:

    Chemistry: It is used as a precursor for the synthesis of other organosilicon compounds.

    Biology: The compound’s unique properties make it useful in the development of biomaterials and drug delivery systems.

    Medicine: It is explored for its potential in medical devices and implants due to its biocompatibility.

    Industry: The compound is used in the production of silicone-based materials, including sealants, adhesives, and coatings.

Mechanism of Action

The mechanism of action of 1-Chloro-1,1,3,3,5,5,7,7,9,9,11,11,11-tridecamethylhexasiloxane involves its interaction with various molecular targets. The silicon-oxygen bonds provide stability and flexibility, allowing the compound to form strong interactions with other molecules. The chlorine atom can participate in substitution reactions, leading to the formation of new compounds with different properties.

Comparison with Similar Compounds

1-Chloro-1,1,3,3,5,5,7,7,9,9,11,11,11-tridecamethylhexasiloxane can be compared with other siloxane compounds, such as:

These compounds share similar structural features but differ in the number of silicon atoms and the presence of other functional groups. The unique combination of chlorine and methyl groups in this compound gives it distinct properties and applications.

Properties

IUPAC Name

chloro-[[[[dimethyl(trimethylsilyloxy)silyl]oxy-dimethylsilyl]oxy-dimethylsilyl]oxy-dimethylsilyl]oxy-dimethylsilane
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H39ClO5Si6/c1-20(2,3)15-22(6,7)17-24(10,11)19-25(12,13)18-23(8,9)16-21(4,5)14/h1-13H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JSPBWOFMSLYJGK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C[Si](C)(C)O[Si](C)(C)O[Si](C)(C)O[Si](C)(C)O[Si](C)(C)O[Si](C)(C)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H39ClO5Si6
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40552255
Record name 1-Chloro-1,1,3,3,5,5,7,7,9,9,11,11,11-tridecamethylhexasiloxane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40552255
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

479.41 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

116011-70-2
Record name 1-Chloro-1,1,3,3,5,5,7,7,9,9,11,11,11-tridecamethylhexasiloxane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40552255
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.